N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE
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Overview
Description
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound with the molecular formula C24H17N5O4 This compound is characterized by the presence of a nitrophenyl group, a methylphenyl group, a benzotriazolyl group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the furamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzotriazolyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzotriazolyl and phenyl compounds .
Scientific Research Applications
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl and benzotriazolyl groups are known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
- N-(3-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
- N-(2-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
Uniqueness
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is unique due to the presence of the benzotriazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C24H17N5O4 |
---|---|
Molecular Weight |
439.4g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H17N5O4/c1-15-5-8-18(9-6-15)28-26-20-10-7-17(14-21(20)27-28)25-24(30)23-12-11-22(33-23)16-3-2-4-19(13-16)29(31)32/h2-14H,1H3,(H,25,30) |
InChI Key |
IHWCAHSIAPCXKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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